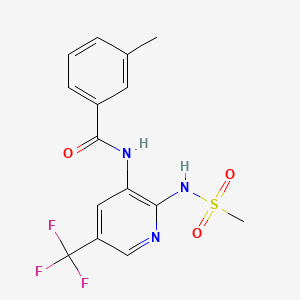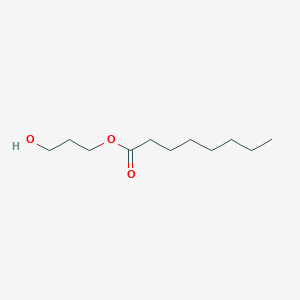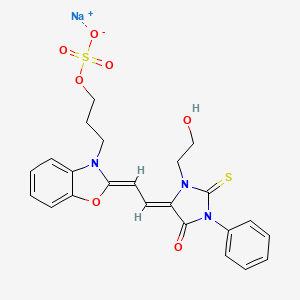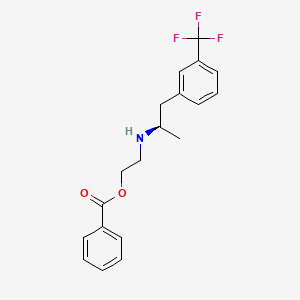
Benfluorex, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benfluorex, ®- is an anorectic and hypolipidemic agent that is structurally related to fenfluramine. It was patented and manufactured by a French pharmaceutical company, Servier. The compound was primarily used to improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . due to its associated cardiovascular risks, the European Medicines Agency recommended the withdrawal of all benfluorex-containing medicines in December 2009 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benfluorex involves the reaction of 1-(m-trifluoromethylphenyl)-2-(β-benzoyloxyethyl)aminopropane. The process typically includes steps such as liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) analysis .
Industrial Production Methods
Industrial production methods for benfluorex are not extensively documented in public literature. the compound was manufactured by Servier and marketed under the brand name Mediator until its withdrawal .
Chemical Reactions Analysis
Types of Reactions
Benfluorex undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic effects.
Common Reagents and Conditions
Common reagents used in the reactions involving benfluorex include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of benfluorex include its metabolites, such as norfenfluramine, which is a potent 5-HT2B agonist .
Scientific Research Applications
Benfluorex has been used in various scientific research applications, including:
Chemistry: Studying its chemical properties and reactions.
Biology: Investigating its effects on metabolic pathways and cellular processes.
Medicine: Exploring its potential as an anorectic and hypolipidemic agent, particularly in the treatment of type-2 diabetes
Industry: Its use in pharmaceutical formulations before its withdrawal.
Mechanism of Action
Benfluorex exerts its effects by acting as an agonist of HNF4α and influencing lipid and glucose metabolism. It improves glycemic control and decreases insulin resistance by modulating metabolic pathways . The compound’s metabolite, norfenfluramine, is a known potent 5-HT2B agonist, which contributes to its therapeutic and adverse effects .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: Structurally related to benfluorex and also used as an anorectic agent.
Norfenfluramine: A metabolite of both benfluorex and fenfluramine, known for its potent 5-HT2B agonist activity.
Uniqueness
Benfluorex is unique due to its dual action as an anorectic and hypolipidemic agent. its associated cardiovascular risks, particularly the risk of heart valve disease, led to its withdrawal from the market .
Properties
CAS No. |
1333167-88-6 |
|---|---|
Molecular Formula |
C19H20F3NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate |
InChI |
InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3/t14-/m1/s1 |
InChI Key |
CJAVTWRYCDNHSM-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


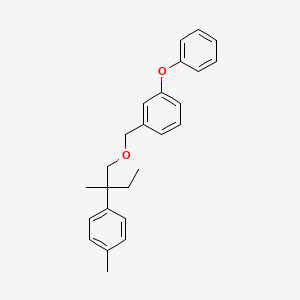

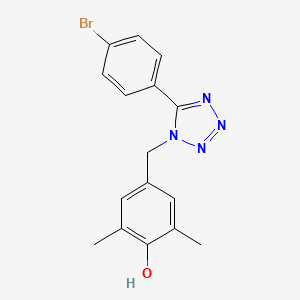
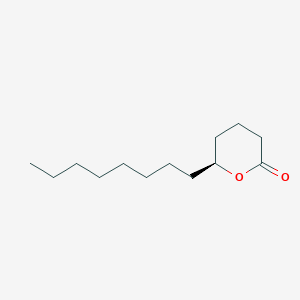
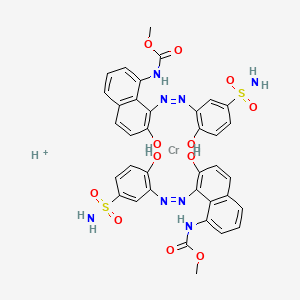
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
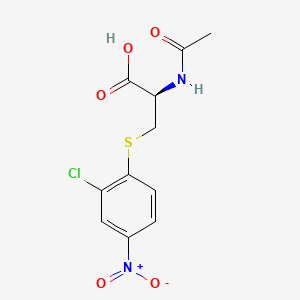
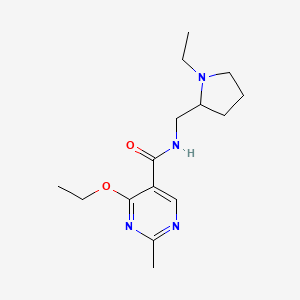
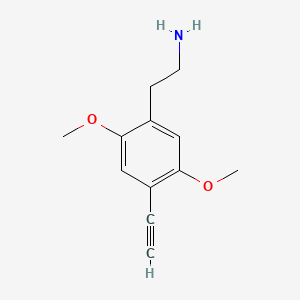

![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
